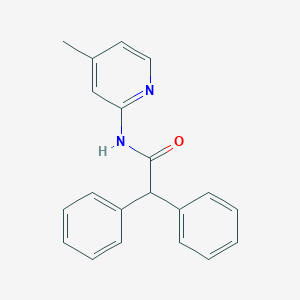![molecular formula C27H16BrNO3 B270324 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research over the years. This compound is known for its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a range of beneficial effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Orientations Futures
There are several future directions for research on 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one. One area of research is the development of new drugs based on this compound. Researchers are exploring the potential of this compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another area of research is the study of the mechanism of action of this compound. Further studies are needed to determine how this compound works and how it can be used to develop new therapies. Additionally, researchers are exploring the potential of this compound for use in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one involves the reaction of 3-phenylcoumarin with 5H-chromeno[4,3-b]pyridin-3-ol in the presence of bromine. This reaction results in the formation of 6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one.
Applications De Recherche Scientifique
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C27H16BrNO3 |
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C27H16BrNO3/c28-19-10-11-23-21(13-19)24(25(27(30)32-23)16-6-2-1-3-7-16)17-12-18-15-31-22-9-5-4-8-20(22)26(18)29-14-17/h1-14H,15H2 |
Clé InChI |
HLIVAJFEYWUUOV-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3O1)N=CC(=C2)C4=C(C(=O)OC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
SMILES canonique |
C1C2=C(C3=CC=CC=C3O1)N=CC(=C2)C4=C(C(=O)OC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)

![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)


![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)



